(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenyl-N-(4-sulfamoylphenyl)ethanamide
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Overview
Description
2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Sulfamoylphenyl Group: This step may involve the reaction of the intermediate with a sulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline core.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic uses, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoindoline-1,3-dione: Shares the isoindoline core but lacks the sulfamoylphenyl group.
N-Phenylphthalimide: Similar structure but without the additional phenyl and sulfamoyl groups.
Uniqueness
The presence of both the phenyl and sulfamoylphenyl groups in 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE may confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C22H19N3O4S/c23-30(28,29)18-12-10-17(11-13-18)24-21(26)20(15-6-2-1-3-7-15)25-14-16-8-4-5-9-19(16)22(25)27/h1-13,20H,14H2,(H,24,26)(H2,23,28,29)/t20-/m0/s1 |
InChI Key |
BKYFDTNAAUGVQE-FQEVSTJZSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@@H](C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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